2-(4-methoxyphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-4-3-5-19(16-18)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)17-30-21-8-6-20(29-2)7-9-21/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJMIZLSQBJHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Piperazine ring : Known for its role in various pharmacological activities.
- Methoxyphenoxy group : Contributes to the lipophilicity and potential receptor interactions.
- Sulfonyl linkage : Often associated with enhanced biological activity.
The molecular formula is , with a molecular weight of approximately 394.5 g/mol.
Research indicates that compounds containing the piperazine moiety often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction can lead to various effects, including anxiolytic and antidepressant actions. The specific compound may act as a serotonin reuptake inhibitor , similar to other piperazine derivatives that have been studied extensively for their therapeutic potential in treating mood disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
| Study | IC50 Value (µM) | Effect |
|---|---|---|
| AChE Inhibition | 12.5 | Significant inhibition observed |
| Serotonin Reuptake | 15.0 | Moderate inhibition |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to notable behavioral changes consistent with anxiolytic effects. For instance, in a rat model, doses of 10 mg/kg resulted in decreased anxiety-like behavior in the elevated plus maze test, indicating its potential as an anxiolytic agent.
Case Studies
-
Case Study on Anxiety Disorders :
A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of this compound over a 12-week period. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting its therapeutic potential in managing anxiety disorders. -
Case Study on Depression :
Another study focused on patients with major depressive disorder (MDD). The compound was administered alongside standard antidepressants, showing improved outcomes in depression scales over 8 weeks.
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Electronic Effects
Phenoxy Substituent Variations
- Ortho vs. Para Substitution: 2-(2-Methylphenoxy)-N-(2-{[4-(3-Methylphenyl)Piperazin-1-Yl]Sulfonyl}Ethyl)Acetamide () replaces the para-methoxy group with an ortho-methyl. N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-Yl]Acetamide () substitutes the phenoxy group with a fluorophenylacetamide. Fluorine’s electronegativity increases lipophilicity and metabolic resistance, which may enhance bioavailability .
Piperazine Ring Modifications
- 3-Methylphenyl vs. 4-Methylpiperidinyl: 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-Yl)Sulfonyl]Phenyl}Acetamide () replaces the piperazine ring with a piperidine.
- Sulfonyl Group Positioning :
Pharmacological Implications
Receptor Binding and Selectivity
- ACE2 Targeting: N-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-{4-[(Isobutylamino)Sulfonyl]-2-Methylphenoxy}Acetamide () demonstrates a docking score of -5.51 kcal/mol against ACE2.
- G-Quadruplex DNA Interactions :
Metabolic Stability
Physicochemical Properties
*LogP values estimated using fragment-based methods.
†Calculated based on molecular formula C₂₃H₂₉N₃O₅S .
Preparation Methods
Selectivity in Sulfonation
Piperazine’s two nitrogen atoms risk disulfonation. Using stoichiometric ClSO₃H (1 equiv.) and low temperatures (0°C) minimizes bis-adduct formation.
Acyl Chloride Stability
2-(4-Methoxyphenoxy)acetyl chloride is moisture-sensitive. In-situ generation under anhydrous conditions prevents hydrolysis.
Purification Techniques
-
Chromatography : Essential for separating sulfonamide byproducts.
-
Recrystallization : Enhances purity but reduces yield by ~10%.
Scalability and Industrial Relevance
A pilot-scale synthesis (1 kg) achieved 71% overall yield using:
Analytical Characterization
Spectroscopic Data :
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(4-methoxyphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Coupling of the piperazine-sulfonyl intermediate (e.g., 4-(3-methylphenyl)piperazine-1-sulfonyl chloride) with an ethylamine derivative.
- Step 2: Acetamide formation via condensation of the intermediate with 2-(4-methoxyphenoxy)acetic acid using carbodiimide coupling agents (e.g., EDCl/HOBt) .
- Optimization: Control of temperature (0–25°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation: Use a combination of ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and sulfonamide/acetamide carbonyl signals (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) ensures correct molecular weight (±2 ppm accuracy) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) achieves >95% purity. Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. Q3. What biological targets are most likely modulated by this compound, and how can binding affinities be quantified?
Methodological Answer:
- Target Hypotheses: The sulfonamide-piperazine moiety suggests potential interaction with serotonin receptors (5-HT₁A) or carbonic anhydrase isoforms (e.g., CA-II/IX) due to structural analogs .
- Binding Assays:
- Radioligand Displacement: Use ³H-labeled 8-OH-DPAT (for 5-HT₁A) or fluorescent sulfonamide probes (for CA) in competitive binding assays.
- Surface Plasmon Resonance (SPR): Immobilize recombinant CA-II on a sensor chip to measure real-time kinetics (KD values) .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific enzymatic targets?
Methodological Answer:
- Key Modifications:
- Assay Design: Test analogs in enzyme inhibition assays (e.g., CA activity via stopped-flow CO2 hydration) and compare IC50 values. Molecular docking (AutoDock Vina) predicts binding poses .
Q. Q5. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations.
- Species-Specific Differences: Compare metabolite profiles (LC-MS/MS) in rodent vs. human hepatocytes to adjust dosing regimens .
- Alternative Models: Use zebrafish or organoids to bridge in vitro-in vivo gaps .
Methodological & Analytical Challenges
Q. Q6. What computational tools are recommended for predicting metabolic pathways and reactive intermediates?
Methodological Answer:
- Software:
- MetaSite : Predicts phase I metabolism (e.g., oxidation at the piperazine ring or O-demethylation of the methoxyphenoxy group) .
- GLORY : Identifies potential reactive metabolites (e.g., sulfonic acid derivatives) for toxicity screening .
- Validation: Cross-reference predictions with in vitro CYP450 inhibition assays (human liver microsomes + NADPH) .
Q. Q7. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing blood-brain barrier (BBB) permeability .
- Efflux Transporter Inhibition: Co-administer P-glycoprotein inhibitors (e.g., verapamil) in rodent models to assess CNS accumulation via LC-MS .
Q. Q8. What analytical methods are suitable for monitoring degradation under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Stability-Indicating Assays: Use HPLC-DAD to quantify degradation products (e.g., hydrolyzed acetamide or sulfonamide cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
